molecular formula C9H7BrN2S B1267679 5-(4-Bromophenyl)thiazol-2-amine CAS No. 73040-60-5

5-(4-Bromophenyl)thiazol-2-amine

Cat. No. B1267679
CAS RN: 73040-60-5
M. Wt: 255.14 g/mol
InChI Key: FZXHXJYHJOHEIV-UHFFFAOYSA-N
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Description

“5-(4-Bromophenyl)thiazol-2-amine” is a chemical compound with the molecular weight of 255.14 . It is an important structural unit of pharmaceutically active drugs .


Synthesis Analysis

The compound was synthesized by employing a recently reported procedure of Gabriel synthesis using Lawesson reagent . The intermediate with corresponding aromatic aldehyde yielded the target compounds .


Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed by physicochemical properties and spectral characteristics . A detailed analysis of the intermolecular interactions of thiazole moiety bearing the amino and bromophenyl ring has been performed based on the Hirshfeld surfaces and their associated two-dimensional fingerprint plots .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-(4-Bromophenyl)thiazol-2-amine” include the reaction of 4-bromoacetophenone and thiourea in the presence of catalyst iodine .


Physical And Chemical Properties Analysis

The IR spectrum of the intermediate showed the characteristic IR band at 817 cm−1 and 666 cm−1 which indicated the presence of N–H str. of NH and C–Br str. of C Br, respectively . The presence of stretch at 1265 cm−1 displayed the C–N connectivity and showed the presence of Ar–NH linkage .

Scientific Research Applications

Antimicrobial Activity

5-(4-Bromophenyl)thiazol-2-amine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . These compounds, particularly p2, p3, p4, and p6, showed promising activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) . This suggests their potential use in developing new antimicrobial agents to combat drug-resistant bacteria and fungi.

Anticancer Activity

The antiproliferative properties of 5-(4-Bromophenyl)thiazol-2-amine derivatives have been tested against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). Compound p2 demonstrated significant anticancer activity, comparable to the standard drug 5-fluorouracil, indicating its potential as a chemotherapeutic agent .

Molecular Docking and ADME Profile

Molecular docking studies of these derivatives have shown good docking scores within the binding pocket of selected proteins, suggesting a strong interaction with biological targets. Additionally, the compounds displayed promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for drug development .

Biological Activities of Thiazole Derivatives

Thiazole derivatives, in general, exhibit a wide range of biological activities. They have been found to act as antioxidants, analgesics, anti-inflammatory agents, and possess neuroprotective and antitumor properties. This broad spectrum of activities makes thiazole a valuable scaffold in medicinal chemistry .

Anti-breast Cancer Agents

The thiazole scaffold is gaining popularity in drug discovery due to its ability to modulate various cellular pathways. Its potential for selective anticancer activity, particularly against breast cancer, is being explored, which could lead to the development of more effective treatments with fewer side effects .

Dyeing Properties

Thiazole derivatives have also been used in the synthesis of novel bifunctional reactive dyes. These compounds can potentially be applied in the textile industry for dyeing purposes, showcasing the versatility of thiazole compounds beyond pharmaceutical applications .

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It is recommended to take off contaminated clothing and wash it before reuse .

Mechanism of Action

Target of Action

5-(4-Bromophenyl)thiazol-2-amine is a derivative of thiazol-2-amine, which has been synthesized and evaluated for its antimicrobial and anticancer activities . The primary targets of this compound are pathogenic bacteria, fungi, and oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . These targets play a crucial role in the proliferation of microbial infections and cancer cells.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the binding pocket of the target’s protein structure, thereby inhibiting its function . The interaction results in changes to the target’s normal functioning, leading to the inhibition of microbial growth or cancer cell proliferation .

Biochemical Pathways

It is known that thiazole derivatives can affect a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects . The compound’s interaction with its targets likely disrupts the normal biochemical pathways of these cells, leading to their inhibition or death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(4-Bromophenyl)thiazol-2-amine have been studied and found to be promising . These properties determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is the inhibition of microbial growth and cancer cell proliferation . In vitro studies have shown that certain derivatives of 5-(4-Bromophenyl)thiazol-2-amine exhibit promising antimicrobial activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) . Additionally, some derivatives have demonstrated significant anticancer activity against the MCF7 cell line, comparable to the standard drug 5-fluorouracil .

Action Environment

The action, efficacy, and stability of 5-(4-Bromophenyl)thiazol-2-amine can be influenced by various environmental factorsFor instance, the compound is stored at a temperature of 2-8°C to maintain its stability .

properties

IUPAC Name

5-(4-bromophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXHXJYHJOHEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330009
Record name 5-(4-BROMOPHENYL)THIAZOL-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)thiazol-2-amine

CAS RN

73040-60-5
Record name 5-(4-BROMOPHENYL)THIAZOL-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5-(4-Bromophenyl)thiazol-2-amine synthesized, and what are its key structural characteristics?

A1: 5-(4-Bromophenyl)thiazol-2-amine can be synthesized using a Suzuki coupling reaction. [] This method involves reacting 5-(4-Bromophenyl)thiazol-2-amine with substituted boronic acids in the presence of a palladium (II) acetate catalyst and an aqueous isopropyl alcohol solvent. [] This approach offers a relatively efficient route to creating biphenyl derivatives of aminothiazoles.

Q2: What evidence suggests potential antimicrobial activity of 5-(4-Bromophenyl)thiazol-2-amine and its derivatives?

A2: While the provided research does not directly assess the antimicrobial activity of 5-(4-Bromophenyl)thiazol-2-amine itself, its use as a building block for synthesizing metal complexes with promising antibacterial properties is highlighted. [] Specifically, a Ni(II) complex incorporating 5-(4-Bromophenyl)thiazol-2-amine as part of a Schiff base ligand exhibited potent activity against both Gram-positive and Gram-negative bacteria. [] This activity, surpassing even the commonly used antibiotic Streptomycin in some cases, underscores the potential of this compound and its derivatives as scaffolds for developing novel antimicrobial agents. []

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